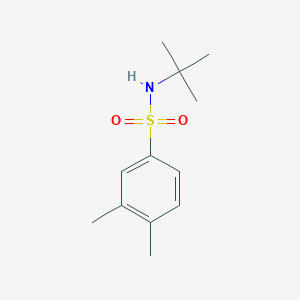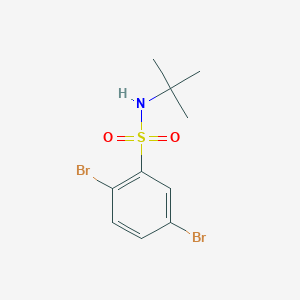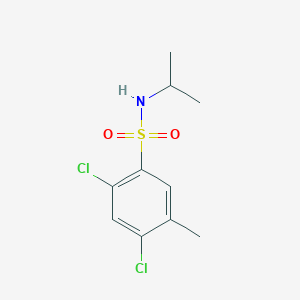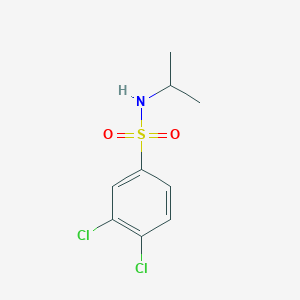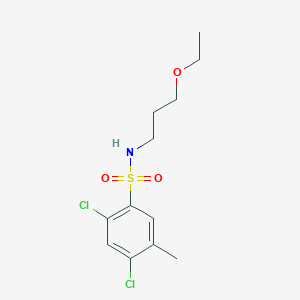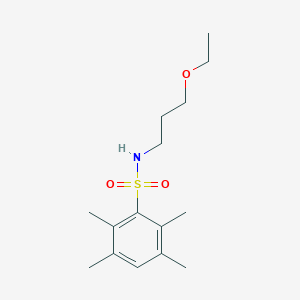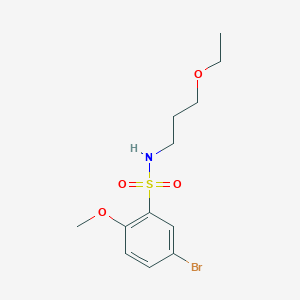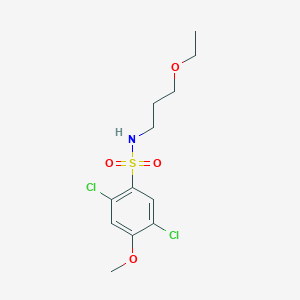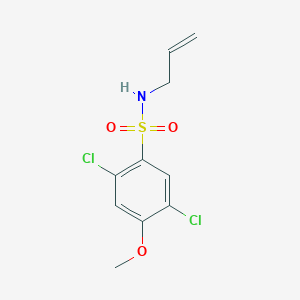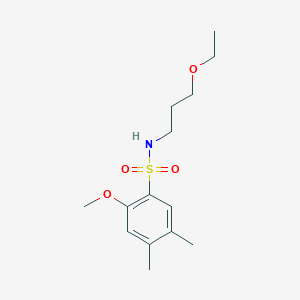
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been synthesized for its potential use in scientific research. This compound has been found to have significant effects on certain biochemical and physiological processes, making it a promising tool for studying various biological pathways.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is involved in the conversion of carbon dioxide to bicarbonate, which plays a role in regulating pH in the body. By inhibiting this enzyme, this compound 57283 may disrupt this process and lead to changes in pH and other physiological processes.
Biochemical and Physiological Effects:
This compound 57283 has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase and changes in pH. It has also been found to have effects on the cardiovascular system, including vasodilation and decreased blood pressure. Additionally, this compound 57283 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in lab experiments is its potent inhibition of carbonic anhydrase, which makes it a useful tool for investigating this enzyme and its role in various biological processes. However, one limitation of using this compound 57283 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283. One area of interest is in the development of novel therapies for diseases such as glaucoma and epilepsy, which may be possible through the inhibition of carbonic anhydrase. Additionally, further research is needed to fully understand the mechanism of action of this compound 57283 and its effects on various physiological processes. Finally, there may be potential applications for this compound 57283 in the development of new anti-inflammatory therapies.
Métodos De Síntesis
The synthesis of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 involves several steps, starting with the reaction of 3-chloropropyl ethyl ether with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride to form the intermediate 3-(2-methoxy-4,5-dimethylphenylsulfonamido)propyl ethyl ether. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, this compound 57283.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been used in several scientific studies as a tool to investigate various biological processes. One study found that this compound 57283 is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition could have potential therapeutic applications in diseases such as glaucoma and epilepsy.
Propiedades
Fórmula molecular |
C14H23NO4S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-19-8-6-7-15-20(16,17)14-10-12(3)11(2)9-13(14)18-4/h9-10,15H,5-8H2,1-4H3 |
Clave InChI |
XJOCIMOBPCFIAB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





